molecular formula C15H13N3O3S B2973051 N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide CAS No. 308298-94-4

N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B2973051
CAS No.: 308298-94-4
M. Wt: 315.35
InChI Key: BWJQWGRTKAIJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group and a sulfanyl-linked 4-hydroxyquinazolin-2-yl moiety. The quinazoline scaffold is known for its pharmacological versatility, including antiviral, anticancer, and anti-inflammatory properties . This compound’s structural uniqueness lies in the combination of a polar 4-hydroxyquinazoline group and the lipophilic furan moiety, which may enhance its ability to interact with biological targets. Evidence suggests its role as an inhibitor of the SARS coronavirus main protease, showing 30% inhibition at 0.01 mM concentration . However, detailed pharmacokinetic or toxicity data remain unexplored in the provided literature.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13(16-8-10-4-3-7-21-10)9-22-15-17-12-6-2-1-5-11(12)14(20)18-15/h1-7H,8-9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQWGRTKAIJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and 4-hydroxyquinazoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyquinazoline moiety can bind to receptors or enzymes, modulating their activity. The furan ring and sulfanylacetamide group contribute to the compound's overall binding affinity and specificity.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.

  • Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.

  • Pathways: The compound may affect signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Quinazoline-Based Sulfanyl Acetamides

  • 2-[(2-Cyclohexylquinazolin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide Structural Features: Replaces the 4-hydroxy group with a cyclohexyl substituent. Activity: Inhibits SARS coronavirus main protease (30% inhibition at 0.01 mM) .

Oxazole- and Triazole-Containing Acetamides

  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

    • Structural Features : Contains a 1,3-oxazole ring instead of quinazoline.
    • Activity : Inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
    • Key Difference : The oxazole ring and phenylethyl group confer distinct target specificity (Wnt pathway vs. viral proteases).
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)

    • Structural Features : Features a 1,2,4-triazole ring and pyridinyl group.
    • Activity : Potent agonist of insect olfactory receptors (Orco), used in pest control .
    • Key Difference : The triazole-pyridine system enables selective interaction with ion channels, unlike the quinazoline-based antiviral activity.

Thiazolidinone and Thiadiazole Derivatives

  • N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (6a–o) Structural Features: Incorporates a 2-thioxothiazolidin-4-one ring. Activity: Synthesized via Knoevenagel condensation; biological data unspecified, but thiazolidinones are associated with antimicrobial and anti-diabetic effects .

Anti-Exudative Acetamides

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (3.1–3.21) Structural Features: Combines a 1,2,4-triazole with a furan group. Activity: Exhibits anti-exudative activity (AEA) at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . Key Difference: The triazole-furan system targets inflammatory pathways, whereas the hydroxyquinazoline derivative may prioritize antiviral mechanisms.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Biological Activity Potency/IC₅₀ Key Reference
N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide Quinazoline SARS-CoV main protease inhibition 30% inhibition (0.01 mM)
2-[(2-Cyclohexylquinazolin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide Quinazoline SARS-CoV main protease inhibition Not reported
iCRT3 Oxazole Wnt/β-catenin inhibition, anti-inflammatory IC₅₀ = 2.5 µM (TCF reporter)
VUAA-1 Triazole Orco agonist (olfaction modulation) EC₅₀ = 3.2 µM
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1) Triazole Anti-exudative activity 10 mg/kg (AEA)

Research Findings and Mechanistic Insights

  • Target Selectivity : The hydroxyquinazoline moiety in the target compound likely interacts with viral protease active sites via hydrogen bonding, whereas iCRT3’s oxazole group disrupts β-catenin/TCF protein-protein interactions .
  • Bioavailability Considerations : The furan-2-ylmethyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., diphenylmethyl in oxadiazole derivatives) .
  • Structural-Activity Relationships (SAR) :
    • Quinazoline Derivatives : Hydroxy groups enhance polar interactions but reduce metabolic stability.
    • Triazole Derivatives : Nitrogen-rich rings improve solubility and metal-binding capacity, relevant for enzyme inhibition .

Biological Activity

N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide, also known by its CAS number 308298-94-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃S
Molecular Weight315.35 g/mol
CAS Number308298-94-4
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an enzyme inhibitor, particularly targeting proteases involved in critical biological pathways. The compound's structure allows it to fit into active sites of these enzymes, disrupting their function and potentially leading to therapeutic effects against diseases such as cancer and viral infections.

Antiviral Activity

Recent research has highlighted the compound's potential as an antiviral agent. In particular, derivatives of related compounds have shown efficacy against SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. For instance, derivatives like F8-S43 exhibited IC50 values of 10.76 μM against Mpro, indicating a promising lead for further optimization in antiviral drug development .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound and its derivatives generally exhibit low cytotoxicity. For example, compound F8-B6 demonstrated CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development .

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound found that it effectively inhibited key proteases involved in cell signaling pathways. The study utilized kinetic assays to determine the IC50 values and elucidated the structure–activity relationship (SAR) which guided further modifications to enhance potency.

Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, the compound was evaluated against various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, likely through the inhibition of cell proliferation pathways mediated by targeted proteases. This positions this compound as a candidate for further anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.